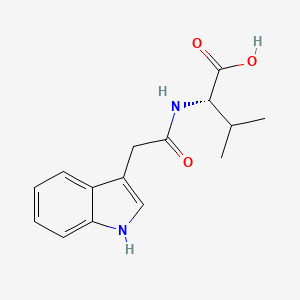

N-(3-Indolylacetyl)-L-valine

Description

N-[1H-Indol-3-YL-acetyl]valine acid is a natural product found in Solanum lycopersicum with data available.

Properties

IUPAC Name |

(2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-9(2)14(15(19)20)17-13(18)7-10-8-16-12-6-4-3-5-11(10)12/h3-6,8-9,14,16H,7H2,1-2H3,(H,17,18)(H,19,20)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEGJHGXTSUPPG-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332229 | |

| Record name | N-(3-Indolylacetyl)-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57105-42-7 | |

| Record name | N-(3-Indolylacetyl)-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Biosynthesis of N-(3-Indolylacetyl)-L-valine in Plants: Enzymology, Regulation, and Function

Foreword for the Advanced Researcher: The precise regulation of auxin levels is paramount for nearly every aspect of plant life, from embryogenesis to senescence. While biosynthesis and transport have historically dominated the field, the metabolic inactivation of auxin through conjugation is now recognized as a critical, dynamic hub for maintaining hormonal homeostasis. This guide provides an in-depth examination of the biosynthesis of a specific auxin conjugate, N-(3-Indolylacetyl)-L-valine (IA-Val). We will move beyond a simple description of the pathway to explore the underlying enzymology of the GRETCHEN HAGEN 3 (GH3) family, the intricate regulatory networks that govern its activity, and the profound physiological consequences of this conjugation for plant development and stress adaptation. This document is designed for professionals who seek not just to understand the pathway, but to critically evaluate the experimental choices that have defined our knowledge and to design future research in this domain.

The Core Biosynthetic Pathway: An Overview

The synthesis of IA-Val is a pivotal reaction in auxin metabolism, converting the active hormone indole-3-acetic acid (IAA) into a temporarily inactive, amide-linked conjugate. This process is crucial for preventing the overaccumulation of free IAA, which can be toxic, and for creating a pool of auxin that can be stored or targeted for further metabolic processing.[1][2]

The Central Reaction: The formation of IA-Val is an ATP-dependent process that conjugates the carboxyl group of IAA to the amino group of L-valine.

-

Substrates: Indole-3-acetic acid (IAA), L-Valine, and Adenosine triphosphate (ATP).

-

Enzyme: IAA-amido synthetases of the GRETCHEN HAGEN 3 (GH3) family.

-

Products: this compound (IA-Val), Adenosine monophosphate (AMP), and Pyrophosphate (PPi).

The precursors for this reaction are themselves products of major metabolic pathways. IAA is primarily synthesized from tryptophan via the well-established TAA/YUC pathway,[3] while L-valine is a branched-chain amino acid synthesized through a multi-step pathway originating from pyruvate.[4][5]

Caption: The core enzymatic reaction for the synthesis of IA-Val.

The Enzymatic Machinery: GH3 Acyl Amido Synthetases

The synthesis of IA-Val and other IAA-amino acid conjugates is catalyzed by members of the GRETCHEN HAGEN 3 (GH3) family of acyl acid amido synthetases.[6] The first GH3 gene was identified in soybean as an early auxin-responsive gene, a finding that provided the initial link between this family and auxin homeostasis.[6]

Classification and Specificity

The GH3 family is extensive; in the model organism Arabidopsis thaliana, it comprises 19 members divided into three groups based on sequence homology and substrate preference.[6][7]

-

Group I: Primarily conjugates jasmonic acid (JA) and salicylic acid (SA). For example, AtGH3.11 (also known as JAR1) is essential for synthesizing the active jasmonate hormone, JA-Isoleucine.[8]

-

Group II: These are the bona fide IAA-amido synthetases responsible for conjugating IAA to various amino acids, including valine, aspartic acid, and glutamic acid.[7][9][10] This group includes eight members in Arabidopsis (e.g., AtGH3.2, AtGH3.6, AtGH3.17).[6][7]

-

Group III: Catalyzes the conjugation of amino acids to substrates like 4-substituted benzoates and indole-3-butyric acid (IBA), an auxin precursor.[6][11]

The functional redundancy within Group II is significant; single-gene mutants often display only subtle phenotypes.[6][7] This redundancy necessitated the use of advanced genetic tools, such as CRISPR/Cas9 to create higher-order mutants (e.g., an octuple mutant lacking all eight Group II genes), to uncover the profound developmental roles of this enzyme class.[10] These octuple mutants accumulate excess free IAA and exhibit severe phenotypes, including extremely short roots and long, dense root hairs, definitively proving the critical role of GH3-mediated conjugation in controlling auxin levels.[10]

Catalytic Mechanism

GH3 enzymes employ a two-step "ping-pong" kinetic mechanism characteristic of the firefly luciferase superfamily of adenylating enzymes.[8][11][12]

-

Adenylation: The enzyme first binds ATP and the acyl acid substrate (IAA). It then catalyzes the formation of a high-energy acyl-adenylate intermediate (IAA-AMP), releasing pyrophosphate (PPi).

-

Conjugation: The activated IAA-AMP intermediate remains in the enzyme's active site. An amino acid (L-Valine) then performs a nucleophilic attack on the intermediate, forming the final amide-linked conjugate (IA-Val) and releasing AMP.

This mechanism is crucial as it activates the otherwise unreactive carboxyl group of IAA, enabling the formation of a stable amide bond.

Substrate Preferences

While this guide focuses on IA-Val, it is vital to recognize that Group II GH3 enzymes exhibit broad but distinct specificities for both the acyl acid and the amino acid substrate.

| Enzyme (Arabidopsis) | Preferred Acyl Acid Substrates | Preferred Amino Acid Substrates | Reference |

| AtGH3.2 | IAA, Phenylacetic Acid (PAA) | Asp, Trp | [9] |

| AtGH3.5 (WES1) | IAA, PAA, Salicylic Acid (SA), Benzoic Acid (BA) | Asp | [13] |

| AtGH3.6 (DFL1) | IAA, Naphthaleneacetic Acid (NAA) | Asp, Glu | [9][10] |

| AtGH3.17 (VAS2) | IAA | Glu | [10][12] |

This table summarizes data from multiple studies and represents key findings; substrate preferences can be broad, and in vitro results may not perfectly reflect in vivo activity.

The structural basis for this specificity lies within the enzyme's active site. For instance, specific amino acid residues like Arg130 and Leu137 in the rice enzyme OsGH3.8 have been shown to be critical determinants of whether the enzyme prefers IAA, JA, or other benzoates.[6][7]

Regulation of IA-Val Biosynthesis

The production of IA-Val is not a static, housekeeping process. It is a highly dynamic pathway that is tightly regulated at the transcriptional level to respond to both internal developmental cues and external environmental stimuli.

The most prominent regulatory feature is a negative feedback loop . Many Group II GH3 genes are rapidly and strongly induced by high concentrations of free IAA.[12][14] This transcriptional activation provides the cell with a mechanism to swiftly counteract rising auxin levels by increasing the enzymatic capacity for conjugation, thereby maintaining auxin homeostasis. This feedback is a cornerstone of auxin signaling and function.

Furthermore, the expression of GH3 genes is integrated into various signaling pathways, linking auxin homeostasis to:

-

Development: Specific GH3 genes show distinct expression patterns, indicating that localized auxin conjugation is required for processes like root elongation and flower development.[10]

-

Stress Responses: GH3 gene expression is often modulated by both biotic and abiotic stresses, suggesting that auxin conjugation is a key component of the plant's adaptive response.[6]

Methodologies for Studying IA-Val Biosynthesis

A multi-faceted experimental approach is required to fully dissect the biosynthesis and function of IA-Val. The following protocols represent core, field-proven methodologies.

Protocol 1: In Vitro GH3 Enzyme Activity Assay

This protocol is foundational for characterizing the kinetic properties and substrate specificity of a purified GH3 enzyme.

Causality: The use of recombinant protein is essential to isolate the activity of a single GH3 enzyme, avoiding confounding activities from other proteins in a crude plant extract. Product identity must be confirmed by a robust analytical method like mass spectrometry.

Methodology:

-

Protein Expression & Purification:

-

Clone the coding sequence of the target GH3 gene into an expression vector (e.g., pET vector with a His-tag).

-

Transform the vector into an E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin).

-

Verify protein purity and concentration using SDS-PAGE and a Bradford assay.

-

-

Enzymatic Reaction:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 2 mM DTT).

-

Set up the reaction mixture in a microfuge tube:

-

ATP (e.g., 5 mM final concentration)

-

IAA (e.g., 1 mM final concentration)

-

L-Valine (e.g., 2 mM final concentration)

-

Purified GH3 enzyme (e.g., 1-5 µg)

-

Reaction buffer to final volume (e.g., 50 µL).

-

-

Include negative controls: a reaction without enzyme and a reaction without IAA.

-

Incubate at an optimal temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes).

-

-

Reaction Quenching & Product Detection:

-

Stop the reaction by adding an equal volume of acidified methanol or ethyl acetate.

-

Analyze the reaction products. For a qualitative assessment, thin-layer chromatography (TLC) can be used to separate the product (IA-Val) from the substrate (IAA).[9][15]

-

For quantitative analysis and definitive identification, analyze the sample using High-Performance Liquid Chromatography (HPLC) or, ideally, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Caption: Experimental workflow for in vitro GH3 enzyme characterization.

Protocol 2: Quantification of IA-Val in Plant Tissues by LC-MS/MS

This protocol allows for the precise measurement of endogenous IA-Val levels, which is crucial for understanding its physiological role in wild-type vs. mutant plants or under different conditions.

Causality: The use of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA-Valine) is non-negotiable for accurate quantification. It is added at the very beginning of the extraction to account for sample loss and matrix effects during purification and analysis, forming the basis of the reliable isotope dilution method.[16][17]

Methodology:

-

Sample Preparation:

-

Harvest plant tissue (5-50 mg fresh weight) and immediately flash-freeze in liquid nitrogen to halt metabolic activity.

-

Grind the frozen tissue to a fine powder.

-

-

Extraction:

-

Add a known amount of the ¹³C-labeled IA-Val internal standard to the powdered tissue.

-

Add extraction buffer (e.g., 80% methanol with 1% acetic acid).

-

Homogenize and incubate (e.g., 1 hour at 4°C with shaking).

-

Centrifuge to pellet debris and collect the supernatant.

-

-

Purification:

-

Perform solid-phase extraction (SPE) to remove interfering compounds. A mixed-mode or reverse-phase SPE cartridge is typically used.

-

Elute the auxin conjugate fraction.

-

Dry the eluate completely under a stream of nitrogen or in a vacuum concentrator.

-

-

Analysis:

-

Resuspend the dried sample in a small volume of mobile phase (e.g., 10% methanol).

-

Inject the sample into an LC-MS/MS system.

-

Use a reverse-phase C18 column for chromatographic separation.

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode to specifically detect the parent-to-fragment ion transitions for both endogenous IA-Val and the labeled internal standard.

-

Quantify the endogenous IA-Val by comparing its peak area to the peak area of the known amount of internal standard.

-

Conclusion and Future Perspectives

The biosynthesis of this compound via GH3 enzymes is a central node in the regulation of auxin homeostasis. It provides plants with a rapid and tunable mechanism to buffer free IAA levels, which is indispensable for normal development and stress adaptation.[6][10] Our understanding of this pathway has been built on a foundation of genetics, biochemistry, and advanced analytical chemistry.

Despite significant progress, key questions remain. The specific physiological roles of different IAA-amino acid conjugates (e.g., IA-Val vs. IA-Asp vs. IA-Glu) are still being elucidated. The amidohydrolases responsible for hydrolyzing IA-Val back to free IAA in vivo are not all fully characterized.[16] Furthermore, the development of highly specific chemical inhibitors for Group II GH3 enzymes would provide powerful tools to dissect the temporal and spatial dynamics of auxin conjugation in real-time.[12][18] Continued research in these areas will undoubtedly deepen our appreciation for the complexity and elegance of plant hormone metabolism.

References

-

National Center for Biotechnology Information (2023). The Roles of GRETCHEN HAGEN3 (GH3)-Dependent Auxin Conjugation in the Regulation of Plant Development and Stress Adaptation. PubMed Central. Available at: [Link]

-

Brunoni, F., Pěnčík, A., Žukauskaitė, A., et al. (2023). Amino acid conjugation of oxIAA is a secondary metabolic regulation involved in auxin homeostasis. New Phytologist, 238(6), 2264-2270. Available at: [Link]

-

Encyclopedia.pub (2023). GRETCHEN HAGEN3 (GH3)-Dependent Auxin Conjugation in Plant. Available at: [Link]

-

Ludwig-Müller, J. (2011). Auxin conjugates: their role for plant development and in the evolution of land plants. Journal of Experimental Botany, 62(6), 1757-1773. Available at: [Link]

-

Staswick, P. E., Serban, B., Rowe, M., et al. (2005). Characterization of an Arabidopsis Enzyme Family That Conjugates Amino Acids to Indole-3-Acetic Acid. The Plant Cell, 17(2), 616-627. Available at: [Link]

-

Guo, R., Hu, Y., Zheng, Y., et al. (2022). Local conjugation of auxin by the GH3 amido synthetases is required for normal development of roots and flowers in Arabidopsis. Biochemical and Biophysical Research Communications, 589, 114-120. Available at: [Link]

-

Hayashi, K., Tan, X., et al. (2021). Chemical inhibition of the auxin inactivation pathway uncovers the roles of metabolic turnover in auxin homeostasis. Proceedings of the National Academy of Sciences, 118(40), e2108922118. Available at: [Link]

-

Ljung, K. (2013). Auxin metabolism and homeostasis during plant development. Development, 140(5), 943-950. Available at: [Link]

-

Hu, Y., Li, C., et al. (2020). Chemical genetic screening identifies nalacin as an inhibitor of GH3 amido synthetase for auxin conjugation. Proceedings of the National Academy of Sciences, 117(28), 16682-16691. Available at: [Link]

-

Napier, R. (2021). Auxin homeostasis: new roads in a tight network. Journal of Experimental Botany, 72(14), 5031-5033. Available at: [Link]

-

Westfall, C. S., Zubieta, C., et al. (2016). Arabidopsis thaliana GH3.15 acyl acid amido synthetase has a highly specific substrate preference for the auxin precursor indole-3-butyric acid. Journal of Biological Chemistry, 291(22), 11743-11753. Available at: [Link]

-

Westfall, C. S., Sherp, A. M., et al. (2012). Modulating plant hormones by enzyme action: The GH3 family of acyl acid amido synthetases. Plant Signaling & Behavior, 7(7), 895-898. Available at: [Link]

-

Westfall, C. S., et al. (2018). Arabidopsis thaliana GH3.15 acyl acid amido synthetase has a highly specific substrate preference for the auxin precursor indole-3-butyric acid. Journal of Biological Chemistry, 293(12), 4234-4245. Available at: [Link]

-

Westfall, C. S., et al. (2016). Arabidopsis thaliana GH3.5 acyl acid amido synthetase mediates metabolic crosstalk in auxin and salicylic acid homeostasis. Proceedings of the National Academy of Sciences, 113(50), 14417-14422. Available at: [Link]

-

Edlund, A., Eklöf, S., Sundberg, B., et al. (1995). A microscale technique for gas chromatography-mass spectrometry measurements of picogram amounts of indole-3-acetic acid in plant tissues. Plant Physiology, 108(3), 1043-1047. Available at: [Link]

-

Porfirio, S., Gomes da Silva, M. D. R., et al. (2016). Current analytical methods for plant auxin quantification--A review. Analytica Chimica Acta, 902, 8-21. Available at: [Link]

-

Zhang, L., et al. (2021). Salicylic acid regulates adventitious root formation via competitive inhibition of the auxin conjugation enzyme CsGH3.5 in cucumber hypocotyls. Plant Science, 303, 110777. Available at: [Link]

-

Liu, X., Hegeman, A. D., Gardner, G., & Cohen, J. D. (2012). Protocol: high-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant methods, 8(1), 31. Available at: [Link]

-

Zhao, Y. (2014). Auxin Biosynthesis. The Arabidopsis Book, 12, e0173. Available at: [Link]

-

PubChem. L-valine biosynthesis. National Center for Biotechnology Information. Available at: [Link]

-

Schliebner, A., et al. (2013). The genetic architecture of branched chain amino acid accumulation in tomato. Metabolomics, 9, 849-860. Available at: [Link]

Sources

- 1. Publications | ÚEB AV ČR [ueb.cas.cz]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Auxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-valine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Roles of GRETCHEN HAGEN3 (GH3)-Dependent Auxin Conjugation in the Regulation of Plant Development and Stress Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Modulating plant hormones by enzyme action: The GH3 family of acyl acid amido synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of an Arabidopsis Enzyme Family That Conjugates Amino Acids to Indole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Arabidopsis thaliana GH3.15 acyl acid amido synthetase has a highly specific substrate preference for the auxin precursor indole-3-butyric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Arabidopsis thaliana GH3.5 acyl acid amido synthetase mediates metabolic crosstalk in auxin and salicylic acid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]

- 18. Chemical genetic screening identifies nalacin as an inhibitor of GH3 amido synthetase for auxin conjugation - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of an Auxin Conjugate

An In-Depth Technical Guide to the Chemical Structure and Synthesis of N-(3-Indolylacetyl)-L-valine

This compound is a synthetic amino acid derivative that holds considerable interest for researchers in plant biology, biochemistry, and drug development.[1] It is structurally composed of two key biological molecules: indole-3-acetic acid (IAA), the most abundant and physiologically active plant hormone of the auxin class, and L-valine, a proteinogenic amino acid.[1][2] The linkage of these two moieties via an amide bond places this compound into the chemical class of auxin-amino acid conjugates.[2]

In plants, the conjugation of IAA to amino acids is a critical homeostatic mechanism used to regulate the levels of free, active auxin.[3][4] This process allows the plant to store, transport, and ultimately deactivate IAA, thereby controlling the myriad of developmental processes that auxins govern, from cell elongation and division to root formation and tropic responses.[4][5] While some IAA conjugates, such as those with aspartic and glutamic acid, are marked for degradation, others can be hydrolyzed to release free IAA, acting as a reversible storage pool.[4][6] Understanding the structure and properties of specific conjugates like this compound is therefore crucial for dissecting these complex regulatory networks and for developing synthetic analogs used in agriculture and biotechnology to manipulate plant growth.[7]

This guide provides a detailed examination of the chemical structure, physicochemical properties, synthesis, and biological relevance of this compound, tailored for professionals in scientific research and development.

Physicochemical and Structural Properties

This compound is formally named (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid according to IUPAC nomenclature.[8] Its structure features a chiral center at the alpha-carbon of the valine residue, retaining the L-configuration of the natural amino acid. The molecule consists of the bicyclic indole ring system connected via a methylene carbonyl bridge to the amino group of L-valine.[1]

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 57105-42-7 | [1][2][9] |

| Molecular Formula | C₁₅H₁₈N₂O₃ | [8][9][10] |

| Molecular Weight | 274.32 g/mol | [2][7][9] |

| IUPAC Name | (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid | [8] |

| Melting Point | 196-199 °C | [2][9] |

| Appearance | Solid | [10] |

| Topological Polar Surface Area | 82.2 Ų | [8][9] |

| Hydrogen Bond Donors | 3 | [9] |

| Hydrogen Bond Acceptors | 3 | [9] |

| Rotatable Bonds | 5 | [9] |

| XLogP3 | 2.1 | [9] |

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is achieved by forming an amide bond between the carboxylic acid group of indole-3-acetic acid (IAA) and the amino group of L-valine. This reaction is a classic example of peptide coupling, which requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

A highly efficient and common method employs a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or WSCI·HCl), in the presence of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt).[11] This approach is favored for its high yields and for minimizing side reactions, particularly the racemization of the chiral amino acid center.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound via carbodiimide coupling.

Detailed Experimental Protocol

This protocol describes a robust method for the synthesis of this compound.

Materials:

-

Indole-3-acetic acid (IAA)

-

L-Valine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (WSCI·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reactant Solubilization: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indole-3-acetic acid (1.0 eq) and 1-hydroxybenzotriazole (1.1 eq) in anhydrous DMF.

-

Expert Insight: The use of an anhydrous aprotic solvent like DMF is critical. It ensures reactants are fully solubilized and prevents the premature hydrolysis of the highly reactive carbodiimide and the activated acid intermediate. HOBt is included to form an active ester intermediate, which is less prone to racemization and side reactions than the initial O-acylisourea intermediate formed with WSCI.[11]

-

-

Carboxylic Acid Activation: Cool the solution to 0 °C in an ice bath. Add WSCI·HCl (1.2 eq) portion-wise, ensuring the temperature remains low. Stir the reaction mixture at 0 °C for 30 minutes.

-

Expert Insight: The low temperature controls the exothermic reaction and enhances the stability of the activated species.

-

-

Amine Addition and Coupling: In a separate flask, dissolve L-valine (1.1 eq) in a minimal amount of DMF (a slight amount of base like N,N-Diisopropylethylamine can be added to neutralize the hydrochloride salt of the amino acid ester if used, but for free L-valine, it will react directly). Add this solution dropwise to the activated IAA mixture at 0 °C.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours) to ensure the reaction goes to completion.

-

Work-up and Extraction: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (to remove unreacted amine and basic byproducts), water, saturated NaHCO₃ solution (to remove unreacted IAA and HOBt), and finally with brine.

-

Trustworthiness Check: This aqueous work-up is a self-validating purification step. Each wash is designed to remove specific types of impurities, ensuring a cleaner crude product for the final purification stage.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification and Characterization: Purify the crude solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

-

Final Validation: The identity and purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify the chemical structure and molecular weight.

-

Biological Context and Applications

This compound serves as a valuable tool for studying auxin metabolism and signaling.[2] As a synthetic auxin conjugate, it is used in plant tissue culture and agricultural biotechnology to elicit auxin-like responses.[7] Its applications include:

-

Promoting Root Initiation: Used as a synthetic auxin analog to stimulate adventitious root formation in cuttings and improve plant propagation.[7]

-

Callus and Shoot Development: Enhances callus formation and shoot regeneration in micropropagation protocols, which is particularly important for the genetic transformation of plants.[7]

-

Research Tool: Enables researchers to investigate the specificity of auxin conjugate hydrolases—the enzymes responsible for releasing free IAA from their conjugated forms—and to study hormone-regulated plant development.[3]

The biological activity of such conjugates is intrinsically linked to their hydrolysis back to free IAA. The stability of the amide bond and the specificity of plant enzymes for certain amino acid side chains determine whether a conjugate is an active auxin source or a dead-end metabolite.

References

-

N-(1H-Indol-3-YL-acetyl)valine acid . PubChem, National Center for Biotechnology Information. [Link]

-

This compound . GlpBio. [Link]

-

This compound . MySkinRecipes. [Link]

-

Rampey, R. A., LeClere, S., Kowalczyk, M., Ljung, K., Sandberg, G., & Bartel, B. (2004). A Family of Auxin-Conjugate Hydrolases That Contributes to Free Indole-3-Acetic Acid Levels during Arabidopsis Germination. Plant Physiology, 135(2), 978–988. PubMed Central. [Link]

-

N-(1H-Indol-3-ylacetyl)-L-valine . J-GLOBAL. [Link]

-

N-(indole-3-acetyl)valine (CHEBI:133561) . European Bioinformatics Institute (EMBL-EBI). [Link]

-

González-Lamothe, R., El Oirdi, M., Brisson, N., & Bouarab, K. (2012). The Conjugated Auxin Indole-3-Acetic Acid–Aspartic Acid Promotes Plant Disease Development. The Plant Cell, 24(2), 762–777. PubMed Central. [Link]

-

Popa, I., Mas-Roselló, J., & Spulber, M. (2019). Preparation of synthetic auxin-amino acid conjugates. Synthetic Communications, 49(10), 1348-1356. Taylor & Francis Online. [Link]

-

Structures of indole-3-acetic acid (IAA) and three conjugate forms analyzed in this report . ResearchGate. [Link]

-

Chen, J., et al. (2010). Kinetic Basis for the Conjugation of Auxin by a GH3 Family Indole-acetic Acid-Amido Synthetase. Journal of Biological Chemistry, 285(38), 29780-29786. PubMed Central. [Link]

Sources

- 1. CAS 57105-42-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 57105-42-7 [chemicalbook.com]

- 3. A Family of Auxin-Conjugate Hydrolases That Contributes to Free Indole-3-Acetic Acid Levels during Arabidopsis Germination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Conjugated Auxin Indole-3-Acetic Acid–Aspartic Acid Promotes Plant Disease Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic Basis for the Conjugation of Auxin by a GH3 Family Indole-acetic Acid-Amido Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound [myskinrecipes.com]

- 8. N-(1H-Indol-3-YL-acetyl)valine acid | C15H18N2O3 | CID 446641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. tandfonline.com [tandfonline.com]

The Role of N-(3-Indolylacetyl)-L-valine in Auxin Homeostasis: A Technical Guide

An In-Depth Technical Guide for Researchers

Abstract

The phytohormone auxin, primarily indole-3-acetic acid (IAA), is a central regulator of plant growth and development, orchestrating processes from cell division and elongation to organogenesis.[1] The precise spatial and temporal distribution of active IAA is critical, and plants employ a sophisticated network of pathways—biosynthesis, transport, and catabolism—to maintain auxin homeostasis.[2][3][4] A key, yet often underappreciated, component of this network is the conjugation of IAA to amino acids, forming compounds such as N-(3-Indolylacetyl)-L-valine (IA-Val). This guide provides a technical deep-dive into the role of IA-Val and other IAA-amino acid conjugates in auxin homeostasis. We will explore the enzymatic machinery governing its synthesis and hydrolysis, its function as a reversible storage form of auxin, and the state-of-the-art methodologies for its analysis, providing researchers with the foundational knowledge and practical protocols required for its study.

Introduction: The Imperative of Auxin Homeostasis

Auxin acts in a concentration-dependent manner, where optimal levels promote growth, but supraoptimal concentrations can be inhibitory or trigger different developmental programs.[2] Therefore, maintaining precise control over the pool of free, active IAA is paramount for normal plant development.[5] Plants achieve this "auxin homeostasis" through a dynamic interplay of several mechanisms:

-

De novo Biosynthesis: Production of IAA, primarily from tryptophan.[4][6]

-

Polar Transport: Directional, cell-to-cell movement of auxin via influx and efflux carriers (e.g., AUX/LAX and PIN proteins), creating local gradients.[7][8][9]

-

Catabolism: Irreversible degradation of IAA, primarily through oxidation to 2-oxindole-3-acetic acid (oxIAA) by enzymes like DIOXYGENASE FOR AUXIN OXIDATION (DAO).[5][10][11]

-

Conjugation: Reversible or irreversible inactivation of IAA by linking it to sugars or amino acids.[2][12]

IAA-amino acid conjugates represent a significant portion of the total IAA pool in plant tissues.[8] These molecules are not merely inactive byproducts but serve critical functions as temporarily stored reservoirs of auxin, transport forms, or intermediates targeted for degradation. This compound (IA-Val) is an example of an amide-linked conjugate, the study of which provides key insights into the dynamic metabolic grid regulating auxin activity.

The Biochemistry of IA-Val: Synthesis and Hydrolysis

The formation and breakdown of IA-Val are enzymatically controlled processes that directly modulate the levels of free IAA. These reactions are central to buffering the active auxin pool against sudden fluctuations.

Synthesis by GRETCHEN HAGEN 3 (GH3) Acyl Amido Synthetases

The conjugation of IAA to amino acids is catalyzed by the GRETCHEN HAGEN 3 (GH3) family of enzymes.[13][14] In the model organism Arabidopsis thaliana, the GH3 family is divided into three groups based on substrate specificity.[12][15] The Group II GH3 enzymes are well-characterized as IAA-amido synthetases, catalyzing the formation of an amide bond between the carboxyl group of IAA and the amino group of an amino acid, including valine.[12][15]

The reaction proceeds in two steps, analogous to other amino acid conjugation mechanisms, requiring ATP and Coenzyme A (CoA).[16][17][18]

-

IAA Activation: IAA is activated to form an acyl-adenylate intermediate (IAA-AMP), which then reacts with CoA to form a high-energy thioester, indol-3-acetyl-CoA (IA-CoA).

-

Amide Bond Formation: The acyl group is transferred from IA-CoA to the amino group of L-valine, forming IA-Val and releasing free CoA.

Genetic studies in Arabidopsis have been crucial in elucidating the role of GH3 enzymes. Due to high genetic redundancy among the eight Group II GH3 genes, single mutants often show subtle phenotypes.[12][15] However, higher-order mutants, such as the gh3 octuple mutant, exhibit severe auxin-overproduction phenotypes, including extremely short roots and long, dense root hairs, because they are unable to conjugate and inactivate excess IAA.[13][14][19] This demonstrates that GH3-mediated conjugation is a primary mechanism for controlling auxin levels.

Hydrolysis by IAA-Amino Acid Hydrolases

The reversibility of IA-Val conjugation is what makes it a key homeostatic mechanism. The stored IAA can be released back into its active form through the action of IAA-amino acid hydrolases (amidohydrolases). In Arabidopsis, a family of enzymes, including IAA-ALANINE RESISTANT3 (IAR3) and IAA-LEUCINE RESISTANT1 (ILR1), are responsible for cleaving the amide bond.[10]

These hydrolases exhibit substrate specificity. For instance, IAR3 preferentially hydrolyzes IAA-Alanine, while ILR1 can hydrolyze a broader range of conjugates.[10] Mutants lacking these hydrolases become resistant to the root-growth inhibitory effects of exogenously applied IAA-amino acid conjugates because they cannot release the active IAA.[2] This phenotype has been instrumental in genetic screens to identify the enzymes involved in this process.

The balance between GH3 synthetase activity and amidohydrolase activity creates a dynamic cycle that allows the plant to rapidly buffer and release active auxin in response to developmental and environmental cues.

The Fate of Different Conjugates: Storage vs. Degradation

It is critical to distinguish between different IAA-amino acid conjugates, as their metabolic fates differ.

-

Reversible Storage: Conjugates like IA-Val, IAA-Alanine (IA-Ala), and IAA-Leucine (IA-Leu) are generally considered hydrolyzable storage forms, allowing the plant to reclaim active IAA when needed.[2]

-

Irreversible Catabolism: In contrast, IAA-Aspartate (IA-Asp) and IAA-Glutamate (IA-Glu) are often considered precursors for a degradation pathway.[2][20] Recent evidence suggests a coordinated pathway where IAA is first conjugated to Asp or Glu by GH3 enzymes, then oxidized by DAO1 to form oxIAA-Asp and oxIAA-Glu, and finally hydrolyzed by ILR1 to release the inactive catabolite, oxIAA.[20]

This bifurcation in the metabolic pathway highlights a sophisticated regulatory system where the choice of amino acid for conjugation determines the ultimate fate of the auxin molecule.

The Physiological Role of IA-Val in Plant Development

By serving as a readily accessible pool of IAA, IA-Val and similar conjugates play a role in numerous developmental processes.

-

Buffering Auxin Levels: The primary role is to maintain auxin homeostasis by sequestering excess IAA. GH3 genes are themselves auxin-inducible, creating a negative feedback loop: high levels of IAA trigger the expression of GH3s, which then conjugate and inactivate the excess IAA.[10][12]

-

Seed Germination and Seedling Establishment: Seeds often store large amounts of conjugated IAA, which is hydrolyzed upon germination to provide the auxin necessary for early seedling growth, particularly root and hypocotyl elongation.

-

Stress Responses: The synthesis of IAA conjugates can be modulated by various environmental stresses. By rapidly reducing free IAA levels, plants can adjust their growth and development to cope with adverse conditions. For example, jasmonate, a stress hormone, can induce the expression of DAO1, linking the auxin catabolic and conjugation pathways to stress signaling.[21]

-

Transport and Compartmentation: While polar transport of free IAA is well-studied, the movement of conjugates is less understood. There is evidence that auxin conjugates may be transported into the endoplasmic reticulum (ER) by transporters like PIN5, potentially sequestering them from the cytosol and making them available for specific metabolic pathways within that compartment.[2][8]

The following diagram illustrates the central position of IA-Val within the broader network of auxin homeostasis.

Sources

- 1. Auxin metabolism and homeostasis during plant development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. conservancy.umn.edu [conservancy.umn.edu]

- 4. Recent advances in auxin biosynthesis and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Auxin biosynthesis and its role in plant development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polar auxin transport - Wikipedia [en.wikipedia.org]

- 8. Auxin transport and conjugation caught together - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Auxin transport and conjugation caught together - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Regulation of Auxin Homeostasis and Gradients in Arabidopsis Roots through the Formation of the Indole-3-Acetic Acid Catabolite 2-Oxindole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Roles of GRETCHEN HAGEN3 (GH3)-Dependent Auxin Conjugation in the Regulation of Plant Development and Stress Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Local conjugation of auxin by the GH3 amido synthetases is required for normal development of roots and flowers in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 17. Amino acid conjugation: contribution to the metabolism and toxicity of xenobiotic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. al-edu.com [al-edu.com]

- 19. researchgate.net [researchgate.net]

- 20. The main oxidative inactivation pathway of the plant hormone auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A DAO1-Mediated Circuit Controls Auxin and Jasmonate Crosstalk Robustness during Adventitious Root Initiation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Analysis of Indole-3-Acetyl-Amino Acid Conjugates

Abstract

The phytohormone indole-3-acetic acid (IAA), the principal auxin in most plants, is a master regulator of plant growth and development. Its cellular concentration is exquisitely controlled through a dynamic interplay of biosynthesis, transport, and metabolic inactivation. A critical component of this homeostatic regulation is the conjugation of IAA to amino acids. Initially perceived as simple inactivation or storage mechanisms, the discovery of IAA-amino acid conjugates has unveiled a sophisticated metabolic hub that dictates auxin activity, signaling, and degradation. This guide provides a comprehensive technical overview of the pivotal discoveries, enzymatic machinery, and analytical methodologies that have shaped our current understanding of IAA-amino acid conjugates, offering researchers and drug development professionals a foundational resource for exploring this vital pathway.

The Genesis of Discovery: Early Observations and the Rise of a Concept

The concept of auxin conjugates emerged nearly half a century ago, long before the enzymatic players were identified.[1] Early studies noted that a significant portion of IAA in plant tissues was not present as a free acid but was chemically bound to other molecules, rendering it biologically inactive yet recoverable through hydrolysis.[2][3] This led to the hypothesis that conjugation serves as a mechanism for reversible inactivation, creating a cellular reservoir of auxin that could be released when needed.

The causality behind this line of inquiry was rooted in a fundamental biological question: How do plants rapidly modulate the levels of a potent signaling molecule like IAA to orchestrate complex developmental programs? A system of readily available, inactive precursors (conjugates) that could be quickly hydrolyzed to release the active hormone provided a more elegant and rapid control mechanism than relying solely on de novo synthesis.[2] This conceptual framework drove the analytical chemistry efforts to identify the nature of these conjugated forms.

Through meticulous extraction and analysis, researchers identified two major classes of conjugates: ester-linked conjugates (with sugars) and amide-linked conjugates with amino acids and peptides.[4][5][6] The discovery of specific IAA-amino acid conjugates, such as IAA-Aspartate (IAA-Asp) and IAA-Alanine (IAA-Ala), in various plant species solidified their role as key metabolites in auxin homeostasis.[3][7][8]

Unmasking the Master Conjugators: The GRETCHEN HAGEN3 (GH3) Gene Family

For decades, the enzymes responsible for forging the amide bond between IAA and amino acids remained elusive.[1] The breakthrough came from a convergence of genetic and biochemical approaches in the model organism Arabidopsis thaliana. Researchers had identified a family of auxin-inducible genes named GRETCHEN HAGEN3 (GH3). The rapid induction of these genes by auxin suggested a role in a negative feedback loop to control auxin levels.

This hypothesis provided the critical "why" for the subsequent experiments. If high auxin levels turn on a gene, it is logical to posit that the gene's product acts to reduce auxin levels. Conjugation is a primary method of auxin inactivation. Therefore, the GH3 proteins were prime candidates for the long-sought IAA-amido synthetases.

Biochemical validation confirmed this hypothesis. In a landmark study, recombinant Arabidopsis GH3 enzymes were shown to catalyze the ATP-dependent synthesis of IAA-amino acid conjugates in vitro.[1][9] This provided the first direct evidence for the enzymatic basis of conjugate formation and established the GH3 family as central players in auxin metabolism.[10][11]

The general reaction catalyzed by GH3 enzymes is a two-step process:

-

Adenylation of IAA: The enzyme first activates the carboxyl group of IAA using ATP to form an enzyme-bound IAA-adenylate (IAA-AMP) intermediate.

-

Amide Bond Formation: The activated IAA is then transferred to the amino group of an amino acid, releasing AMP and forming the final IAA-amino acid conjugate.

A Tale of Two Fates: Reversible Storage vs. Irreversible Catabolism

Further research revealed a fascinating functional specificity among different IAA-amino acid conjugates. They are not all destined for the same metabolic fate. This functional dichotomy is a cornerstone of auxin homeostasis.

-

Reversible Storage Conjugates: Conjugates like IAA-Alanine (IAA-Ala) and IAA-Leucine (IAA-Leu) are considered reversible storage forms. They can be hydrolyzed by a family of amidohydrolases (e.g., ILR1, IAR3, ILLs) to release free, active IAA.[6][7][12] This allows the plant to store excess auxin and rapidly mobilize it during germination or in response to developmental cues.[6]

-

Irreversible Catabolic Precursors: In contrast, IAA-Aspartate (IAA-Asp) and IAA-Glutamate (IAA-Glu) are generally considered precursors for irreversible degradation.[10][13] These conjugates are poor substrates for hydrolytic enzymes and are instead targeted for oxidation.[5][8]

This bifurcation provides a sophisticated control system: conjugation can either temporarily shelve auxin for later use or permanently remove it from the active pool.

The Modern View: The Integrated GH3-DAO-ILR1 Catabolic Pathway

The discovery of the DIOXYGENASE FOR AUXIN OXIDATION (DAO) enzyme family, which converts IAA to its oxidized, inactive form 2-oxindole-3-acetic acid (oxIAA), added another critical layer to the story.[4][14] Recent evidence has elegantly tied these pathways together, revealing that the primary route for auxin catabolism in Arabidopsis is not the direct oxidation of free IAA, but rather a multi-step process involving conjugation first.[15][16]

This integrated pathway, often called the GH3-ILR1-DAO pathway, functions as follows:

-

Conjugation: Excess IAA is converted by GH3 enzymes into IAA-Asp and IAA-Glu.[15]

-

Oxidation of the Conjugate: The DAO1 dioxygenase then irreversibly oxidizes the indole ring of IAA-Asp and IAA-Glu to form oxIAA-Asp and oxIAA-Glu.[15][17]

-

Hydrolysis: Finally, amidohydrolases like ILR1 cleave the amino acid from the oxidized conjugate, releasing the inactive oxIAA.[15][16]

This pathway ensures that the decision to degrade IAA is definitive. By first conjugating IAA to specific amino acids, the cell effectively "tags" it for destruction via the DAO-mediated oxidation step.

Sources

- 1. Characterization of an Arabidopsis Enzyme Family That Conjugates Amino Acids to Indole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. annualreviews.org [annualreviews.org]

- 3. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. A Family of Auxin-Conjugate Hydrolases That Contributes to Free Indole-3-Acetic Acid Levels during Arabidopsis Germination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Auxin biosynthesis and storage forms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Journals - Plant Biology / Abstract [thieme-connect.com]

- 10. Auxin Metabolism in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pnas.org [pnas.org]

- 15. The main oxidative inactivation pathway of the plant hormone auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. plantae.org [plantae.org]

- 17. researchgate.net [researchgate.net]

N-(3-Indolylacetyl)-L-valine as an Auxin Storage Form: A Technical Guide to Its Role in Plant Homeostasis

This guide provides a comprehensive technical overview of N-(3-Indolylacetyl)-L-valine (IA-Val), an amino acid conjugate of the primary plant hormone indole-3-acetic acid (IAA). We will delve into the enzymatic machinery governing its synthesis and hydrolysis, its putative role as a reversible storage form of auxin, and the methodologies required for its study. This document is intended for researchers in plant science, biochemistry, and drug development seeking to understand and investigate the nuanced mechanisms of auxin homeostasis.

Introduction: The Dynamic Regulation of Auxin Homeostasis

Indole-3-acetic acid (IAA) is a critical signaling molecule that orchestrates a vast array of developmental processes in plants, from embryogenesis to root and shoot architecture, and responses to environmental stimuli.[1][2] The cellular concentration of free, active IAA must be precisely controlled in both space and time to ensure proper development.[1][2] Plants achieve this through a complex network of pathways including de novo biosynthesis, transport, degradation, and the formation of conjugates with sugars, amino acids, and peptides.[1][3]

IAA-amino acid conjugates, such as IA-Val, are central to this homeostatic mechanism.[3][4] These conjugates can be broadly categorized into two groups: those destined for irreversible degradation, such as IAA-Aspartate (IAA-Asp) and IAA-Glutamate (IAA-Glu), and those that can be hydrolyzed to release free IAA, acting as a readily available pool of the active hormone.[3] This latter category represents a crucial strategy for the temporary storage and protection of auxin from oxidative degradation.[1] This guide will focus on IA-Val as a representative of these reversible storage forms.

Biosynthesis of IA-Val: The Role of GH3 Acyl Acid Amido Synthetases

The synthesis of IAA-amino acid conjugates is catalyzed by the GRETCHEN HAGEN 3 (GH3) family of enzymes.[2][5] These enzymes are acyl-acid-amido synthetases that link the carboxyl group of IAA to the amino group of an amino acid in an ATP-dependent manner.[6] The GH3 gene family is diverse, with different members exhibiting distinct substrate specificities for both the auxin and the amino acid.[2][5]

The catalytic mechanism of GH3 enzymes proceeds through a two-step reaction. First, the GH3 enzyme, in the presence of Mg²⁺ or Mn²⁺, catalyzes the adenylation of the IAA carboxyl group using ATP, forming an activated IAA-adenylate (IAA-AMP) intermediate and releasing pyrophosphate.[6][7] In the second step, a specific amino acid, such as L-valine, binds to the enzyme-intermediate complex and acts as a nucleophile, attacking the IAA-AMP to form the amide bond of IA-Val and releasing AMP.[6]

Caption: The role of IA-Val in the broader context of auxin homeostasis.

Experimental Protocols

The study of IA-Val requires robust and sensitive analytical methods. The following sections provide template protocols for the quantification of IA-Val and for assaying the activity of the enzymes involved in its metabolism. These protocols are based on established methods for other auxin conjugates and should be optimized for the specific experimental system.

Quantification of Endogenous IA-Val by LC-MS/MS

This protocol outlines a method for the extraction, purification, and quantification of IA-Val from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique. [8][9][10][11]

Caption: Workflow for the quantification of IA-Val by LC-MS/MS.

Step-by-Step Methodology:

-

Sample Preparation:

-

Harvest 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

-

-

Extraction:

-

Transfer the powdered tissue to a microcentrifuge tube and add 1 mL of pre-chilled (-20°C) 80% methanol (v/v) containing a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA-Val) for accurate quantification.

-

Vortex thoroughly and incubate at 4°C for at least 1 hour with gentle shaking.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant.

-

-

Purification (Solid-Phase Extraction - SPE):

-

Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of water to remove polar impurities.

-

Elute the auxins and their conjugates with 1 mL of 80% methanol.

-

Note: A mixed-mode cation exchange SPE column may also be effective for separating auxin conjugates.

-

-

Sample Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.

-

Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a C18 reversed-phase LC column.

-

Perform chromatographic separation using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

-

The mass spectrometer should be operated in positive ion electrospray ionization (ESI) mode.

-

Monitor the specific precursor-to-product ion transitions for IA-Val and its internal standard in Multiple Reaction Monitoring (MRM) mode. Note: The exact mass transitions for IA-Val need to be determined empirically using a pure standard.

-

-

Data Analysis:

-

Integrate the peak areas for the endogenous IA-Val and the internal standard.

-

Calculate the concentration of endogenous IA-Val in the original tissue sample based on the ratio of the peak areas and the known amount of internal standard added.

-

In Vitro Enzyme Assay for GH3-mediated IA-Val Synthesis

This protocol provides a method to measure the in vitro activity of a recombinant GH3 enzyme in synthesizing IA-Val. The formation of the product can be quantified by LC-MS. [6][7] Step-by-Step Methodology:

-

Recombinant Enzyme Preparation:

-

Express and purify the GH3 enzyme of interest (e.g., as a GST- or His-tagged fusion protein) from E. coli or another suitable expression system.

-

Determine the protein concentration of the purified enzyme solution.

-

-

Reaction Setup:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂).

-

In a microcentrifuge tube, combine the following components:

-

Reaction buffer

-

ATP (final concentration 1-5 mM)

-

IAA (final concentration 50-200 µM)

-

L-valine (final concentration 1-10 mM)

-

Purified GH3 enzyme (e.g., 1-5 µg)

-

-

Include control reactions lacking the enzyme, ATP, IAA, or L-valine to confirm that the product formation is dependent on all components.

-

-

Incubation:

-

Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding an equal volume of 100% methanol.

-

Vortex and centrifuge to pellet the precipitated protein.

-

Collect the supernatant for analysis.

-

-

Analysis:

-

Quantify the amount of IA-Val produced using the LC-MS/MS method described in section 5.1.

-

Calculate the specific activity of the enzyme (e.g., in pmol of IA-Val formed per minute per mg of enzyme).

-

-

Kinetic Analysis (Optional):

-

To determine the Michaelis-Menten constants (Km and Vmax), perform the assay with varying concentrations of one substrate (e.g., IAA or L-valine) while keeping the others at saturating concentrations.

-

Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

-

Conclusion and Future Directions

This compound, as an amino acid conjugate of auxin, represents an important component of the complex mechanisms that regulate auxin homeostasis in plants. Its synthesis by GH3 enzymes and potential hydrolysis by amidohydrolases allow it to function as a reversible storage form of IAA, contributing to the precise control of auxin levels required for normal plant growth and development.

While the general principles of its metabolism are understood, significant knowledge gaps remain. Future research should focus on:

-

Identifying the specific GH3 enzymes and amidohydrolases that exhibit high activity and specificity for IA-Val in vivo.

-

Performing detailed kinetic analyses of these enzymes to understand their efficiency and regulatory properties.

-

Quantifying the endogenous levels of IA-Val in different plant tissues and in response to various developmental and environmental cues to elucidate its specific physiological roles.

-

Utilizing genetic approaches , such as the generation of knockout or overexpression lines for the identified enzymes, to further dissect the function of IA-Val in planta.

By addressing these questions, we can gain a more complete understanding of the intricate network that governs auxin homeostasis and its profound impact on plant life.

References

- Auxin conjugates: their role for plant development and in the evolution of land plants. (Semantic Scholar)

-

Ludwig-Müller, J. (2011). Auxin conjugates: their role for plant development and in the evolution of land plants. Journal of Experimental Botany, 62(6), 1757–1773. [Link]

-

Ludwig-Müller, J. (2011). Auxin conjugates: their role for plant development and in the evolution of land plants. PubMed, 21307383. [Link]

-

Ljung, K. (2013). Auxin metabolism and homeostasis during plant development. Development, 140(5), 943–950. [Link]

-

Zhang, C., et al. (2023). The Roles of GRETCHEN HAGEN3 (GH3)-Dependent Auxin Conjugation in the Regulation of Plant Development and Stress Adaptation. MDPI. [Link]

- Strategies for Extracting, Purifying, and Assaying Auxins from Plant Tissues. (The University of Chicago Press)

-

Widemann, E., et al. (2013). The Amidohydrolases IAR3 and ILL6 Contribute to Jasmonoyl-Isoleucine Hormone Turnover and Generate 12-Hydroxyjasmonic Acid Upon Wounding in Arabidopsis Leaves. PubMed Central. [Link]

-

Zhang, T., et al. (2015). Loss-of-function mutants of IAR3 and ILL6, but not ILR1, hyperaccumulate JA-Ile and 12OH-JA-Ile. ResearchGate. [Link]

- Protocol of TRE-GH3 GH3 Cell-based Assay for High- throughput Screening.

- Experimental procedures for extraction and derivatization of auxin and auxin precursors.

-

Liu, X., et al. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. ResearchGate. [Link]

- How do you extract auxin

-

Wang, L., et al. (2017). Auxin Extraction and Purification Based on Recombinant Aux/IAA Proteins. PubMed Central. [Link]

-

Chen, Q., et al. (2010). Kinetic Basis for the Conjugation of Auxin by a GH3 Family Indole-acetic Acid-Amido Synthetase. PubMed Central. [Link]

-

LeClere, S., et al. (2002). Characterization of a family of IAA-amino acid conjugate hydrolases from Arabidopsis. The Journal of Biological Chemistry, 277(23), 20446–20452. [Link]

-

Bartel, B., & Fink, G. R. (1995). ILR1, an amidohydrolase that releases active indole-3-acetic acid from conjugates. Science, 268(5218), 1745–1748. [Link]

-

Staswick, P. E., et al. (2005). Characterization of an Arabidopsis enzyme family that conjugates amino acids to indole-3-acetic acid. The Plant Cell, 17(2), 616–627. [Link]

- Protocol for enzyme assays. (The Royal Society of Chemistry)

-

Chen, Q., et al. (2010). Kinetic basis for the conjugation of auxin by a GH3 family indole-acetic acid-amido synthetase. PubMed, 20639576. [Link]

-

Westfall, C. S., et al. (2010). Modulating plant hormones by enzyme action: The GH3 family of acyl acid amido synthetases. Plant Signaling & Behavior, 5(12), 1593–1595. [Link]

-

Kowalczyk, M., & Sandberg, G. (2001). Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis. PubMed, 11743128. [Link]

-

Kowalczyk, M., & Sandberg, G. (2001). Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis. ResearchGate. [Link]

-

Neu, A., et al. (2010). Characterization of Four Bifunctional Plant IAM/PAM-Amidohydrolases Capable of Contributing to Auxin Biosynthesis. MDPI. [Link]

-

Kowalczyk, M., & Sandberg, G. (2001). Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis. OiPub. [Link]

-

Savić, S., et al. (2009). Auxin amidohydrolases from Brassica rapa cleave the alanine conjugate of indolepropionic acid as a preferable substrate: a biochemical and modeling approach. PubMed, 19636841. [Link]

-

Kaever, A., et al. (2014). Integrative study of Arabidopsis thaliana metabolomic and transcriptomic data with the interactive MarVis-Graph software. PubMed Central. [Link]

-

Kowalczyk, M., & Sandberg, G. (2001). Quantitative Analysis of Indole3Acetic Acid Metabolites in Arabidopsis. ResearchGate. [Link]

-

Kowalczyk, M., & Sandberg, G. (2001). Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis. PubMed Central. [Link]

- Schematic diagram of auxin metabolic pathways with heat maps representing changes of particular compound accumulation during the experiment.

- Savić, S., et al. (2009). Auxin Amidohydrolases from Brassica rapa Cleave the Alanine Conjugate of Indolepropionic Acid as a Preferable Substrate: A Biochemical and Modeling Approach.

-

Casanova-Sáez, R., et al. (2021). Auxin Metabolism in Plants. PubMed Central. [Link]

-

Rampey, R. A., et al. (2004). A Family of Auxin-Conjugate Hydrolases That Contributes to Free Indole-3-Acetic Acid Levels during Arabidopsis Germination. PubMed Central. [Link]

-

Ding, X., et al. (2008). Activation of the Indole-3-Acetic Acid–Amido Synthetase GH3-8 Suppresses Expansin Expression and Promotes Salicylate- and Jasmonate-Independent Basal Immunity in Rice. The Plant Cell, 20(8), 2289–2305. [Link]

- Enzymatic Assay of β-Glucuronidase (EC 3.2.1.31)

-

Kramer, E. M., & Ackelsberg, E. M. (2015). Auxin metabolism rates and implications for plant development. Frontiers in Plant Science, 6, 150. [Link]

- The auxin biosynthesis pathways identified in plants: Solid arrows indicate pathways in which the enzymes, genes, or intermediates are known, and dashed arrows indicate pathways that are not well defined.

- Method of Enzyme Assay. (SlideShare)

-

Gasteiger, E., et al. (2005). Production and characterisation of glycoside hydrolases from GH3, GH5, GH10, GH11 and GH61 for chemo-enzymatic. Protein Identification and Analysis Tools on the ExPASy Server, 571–607. [Link]

-

Vieitez, A. M., et al. (1998). Quantitation of endogenous levels of IAA, IAAsp and IBA in micro-propagated shoots of hybrid chestnut pre-treated with IBA. ResearchGate. [Link]

Sources

- 1. journals.biologists.com [journals.biologists.com]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Auxin conjugates: their role for plant development and in the evolution of land plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of an Arabidopsis enzyme family that conjugates amino acids to indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic Basis for the Conjugation of Auxin by a GH3 Family Indole-acetic Acid-Amido Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic basis for the conjugation of auxin by a GH3 family indole-acetic acid-amido synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. oipub.com [oipub.com]

- 11. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Auxin Conjugates in Orchestrating Plant Development: A Technical Guide

Abstract

The phytohormone auxin, primarily indole-3-acetic acid (IAA), is a central regulator of plant growth and development. Its cellular concentration, which dictates developmental outcomes, is meticulously controlled through a dynamic interplay of biosynthesis, transport, degradation, and conjugation. This technical guide provides an in-depth exploration of auxin conjugates, detailing their critical functions in maintaining auxin homeostasis and modulating a vast array of developmental processes. We will delve into the enzymatic machinery governing their formation and breakdown, their roles as both reversible storage forms and intermediates for catabolism, and their impact on root, shoot, and reproductive development. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the molecular mechanisms underpinning auxin conjugate function in plant biology.

Introduction: The Principle of Auxin Homeostasis

The concept of "free" versus "conjugated" auxin is fundamental to understanding its regulatory role. While free IAA is the biologically active form that initiates downstream signaling cascades, it often constitutes only a small fraction of the total auxin pool within a plant, sometimes as little as 25%, depending on the tissue and species.[1][2][3] The majority of auxin exists in a conjugated state, bound to amino acids, sugars, or peptides.[2][3][4] This conjugation is not merely a passive inactivation process but a sophisticated mechanism to tightly regulate the levels of active auxin, allowing for rapid responses to developmental cues and environmental stimuli.[5][6]

The regulation of auxin levels is a cornerstone of plant development, influencing everything from cell elongation and division to organ patterning and tropic responses.[7][8] Auxin conjugation and subsequent hydrolysis provide a crucial homeostatic mechanism to buffer the free IAA pool, preventing excessive accumulation that can be inhibitory or even toxic, while ensuring a readily available source of active hormone when needed.[4][9][10]

The Enzymatic Machinery of Auxin Conjugation and Hydrolysis

The reversible nature of auxin conjugation is governed by two key families of enzymes: the GRETCHEN HAGEN 3 (GH3) acyl amido synthetases for conjugation and the ILR1/ILL family of amidohydrolases for hydrolysis.

Synthesis of Auxin Conjugates: The GH3 Family

The GRETCHEN HAGEN 3 (GH3) family of enzymes catalyzes the formation of amide-linked auxin conjugates by attaching an amino acid to the carboxyl group of IAA.[11][12] This process is ATP-dependent and serves as a primary mechanism for inactivating excess auxin.[12][13] The Arabidopsis genome, for instance, contains 19 GH3 genes, which are categorized into distinct groups based on their substrate specificity.[11][12][13] Group II GH3 enzymes are primarily responsible for conjugating IAA to various amino acids, with a preference for aspartate and glutamate.[10][11]

The expression of GH3 genes is often induced by high levels of auxin, creating a negative feedback loop to maintain homeostasis.[4] This transcriptional regulation is mediated by AUXIN RESPONSE FACTORS (ARFs), which bind to auxin-responsive elements in the promoters of GH3 genes.[4] The localized expression of different GH3 genes suggests that the spatial control of auxin conjugation is critical for specific developmental processes.[11][14] For example, studies on gh3 mutants in Arabidopsis have revealed the prominent roles of specific GH3 enzymes in root elongation and seed production.[11][14]

Hydrolysis of Auxin Conjugates: The ILR1/ILL Family

The release of free, active IAA from its conjugated forms is catalyzed by a family of amidohydrolases, with the ILR1 (IAA-LEUCINE RESISTANT1) and ILL (ILR1-LIKE) proteins being the most well-characterized in Arabidopsis.[15][16] These enzymes exhibit specificity for different IAA-amino acid conjugates.[6][15] For example, ILR1, IAR3, and ILL2 have been shown to cleave IAA-leucine and IAA-phenylalanine.[15]

The subcellular localization of these hydrolases is predominantly in the endoplasmic reticulum (ER), suggesting that auxin conjugates may be transported into the ER for processing.[9][15] This compartmentalization adds another layer of regulation to auxin homeostasis.[4][9] Mutant analyses have demonstrated the physiological importance of these hydrolases; for instance, Arabidopsis plants defective in multiple amidohydrolases exhibit phenotypes consistent with low endogenous auxin levels, such as shorter hypocotyls and fewer lateral roots.[15] This provides direct evidence that the hydrolysis of auxin conjugates contributes significantly to the pool of active IAA required for normal development.[15]

Functional Roles of Auxin Conjugates in Plant Development

The dynamic balance between auxin conjugation and hydrolysis is integral to a multitude of developmental processes, from shaping the root system architecture to ensuring successful reproductive development.

Root Development

Auxin is a master regulator of root development, influencing primary root elongation, lateral root formation, and root hair development.[17][18][19] The maintenance of an optimal auxin concentration in different root zones is crucial, and auxin conjugation plays a key role in this.[17] For example, mutants lacking multiple Group II GH3 genes accumulate excess free IAA, leading to extremely short primary roots and an overproduction of long, dense root hairs, a classic high-auxin phenotype.[11][14] This demonstrates that the local conjugation of auxin is essential for normal root development.[11][14] Conversely, mutants deficient in auxin conjugate hydrolases have phenotypes indicative of lower auxin levels, such as a reduction in lateral root formation.[15]

Shoot Development

In the shoot apical meristem (SAM), local auxin maxima are required for the initiation of new organs like leaves and flowers.[20] While polar auxin transport is a major driver of these gradients, auxin metabolism, including conjugation, is also a critical contributor.[20][21] The regulation of free auxin levels in the shoot influences apical dominance, internode elongation, and overall shoot architecture.[21] Overexpression of genes involved in auxin conjugation can lead to phenotypes such as increased tillering in rice, which is associated with reduced free IAA levels.[21]

Reproductive Development

Auxin plays a fundamental role in various aspects of reproductive development, including floral organ development, pollen maturation, fertilization, and fruit development.[8][22] The precise spatiotemporal control of auxin levels is critical for these processes. For instance, auxin is required for stamen filament elongation and normal pollen development.[22] Experiments involving the expression of bacterial genes that conjugate IAA have shown that reducing free auxin levels in developing anthers leads to defects in these processes.[22] Furthermore, auxin is essential for fruit set and growth, and the regulation of auxin homeostasis through conjugation is a key factor in these developmental transitions.[22][23]

Reversible vs. Irreversible Conjugation: Fates of Auxin Conjugates

Auxin conjugates can have different metabolic fates. Some are considered reversible storage forms, readily hydrolyzed to release free IAA when needed.[9] This is particularly true for conjugates with certain amino acids like alanine and leucine in Arabidopsis.[6]

In contrast, other conjugates, such as those with aspartate and glutamate, are often considered intermediates for irreversible catabolism.[6] These conjugates can be oxidized by enzymes like DIOXYGENASE FOR AUXIN OXIDATION (DAO) to form 2-oxoindole-3-acetic acid (oxIAA) conjugates, which are then hydrolyzed to release the inactive oxIAA.[10][16][24] This pathway represents a terminal inactivation of auxin.[16][25]

The specific amino acid conjugated to IAA can therefore determine its ultimate fate, highlighting the complexity and specificity of this regulatory mechanism.

Experimental Protocols for the Analysis of Auxin Conjugates

The study of auxin conjugates requires sensitive and specific analytical techniques due to their low abundance and the complexity of the plant matrix.[26]

Quantification of Auxin Conjugates by UPLC-MS/MS

Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the state-of-the-art method for the quantification of auxins and their conjugates.[27] This technique offers high sensitivity, specificity, and throughput.

Experimental Protocol:

-

Sample Preparation:

-

Harvest plant tissue (5-10 mg fresh weight) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.[28]

-

Homogenize the frozen tissue to a fine powder.

-

Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA) to each sample for accurate quantification.[28]

-

Extract the auxins and their conjugates using an appropriate solvent, typically an acidic solution of 80% methanol or isopropanol.

-

-

Solid-Phase Extraction (SPE) for Purification:

-

To remove interfering compounds from the crude extract, a multi-step SPE protocol is often employed.[28] This may involve sequential purification using different types of SPE cartridges, such as amino and polymethylmethacrylate columns.[28]

-

The choice of SPE sorbents can be optimized based on the specific conjugates of interest and the plant matrix.

-

-

UPLC-MS/MS Analysis:

-

Resuspend the purified and dried sample in a suitable solvent for injection into the UPLC-MS/MS system.

-

Separate the different auxin conjugates using a reverse-phase UPLC column with a gradient of acidified water and acetonitrile.

-

Detect and quantify the analytes using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This provides high specificity by monitoring a specific precursor-to-product ion transition for each compound.

-

Table 1: Example MRM Transitions for Selected Auxin Conjugates

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| IAA | 176.1 | 130.1 |

| IAA-Asp | 291.1 | 130.1 |

| IAA-Glu | 305.1 | 130.1 |

| ¹³C₆-IAA | 182.1 | 136.1 |

Note: These values are illustrative and should be optimized for the specific instrument used.

Conclusion and Future Perspectives

Auxin conjugates are not merely inactive byproducts of auxin metabolism but are central players in the intricate network that governs plant development. The synthesis and hydrolysis of these molecules provide a dynamic and responsive system for maintaining auxin homeostasis, allowing for precise control over a vast array of developmental processes. While significant progress has been made in identifying the key enzymatic players and elucidating the roles of different conjugates, many questions remain. Future research will likely focus on the transport mechanisms for auxin conjugates, the specific roles of the diverse array of conjugates found in different plant species, and the integration of auxin conjugation with other hormonal signaling pathways. A deeper understanding of these processes holds great promise for the development of novel strategies to improve crop yield and resilience.

References

- 1. [PDF] Auxin conjugates: their role for plant development and in the evolution of land plants. | Semantic Scholar [semanticscholar.org]

- 2. Auxin conjugates: their role for plant development and in the evolution of land plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Scholars@Duke publication: Auxin biosynthesis and storage forms. [scholars.duke.edu]

- 6. Auxin biosynthesis and storage forms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Auxin - Wikipedia [en.wikipedia.org]

- 8. What is the Role of Auxin in Plants? - Dora Agri-Tech [doraagri.com]

- 9. journals.biologists.com [journals.biologists.com]

- 10. Dynamic regulation of auxin oxidase and conjugating enzymes AtDAO1 and GH3 modulates auxin homeostasis - White Rose Research Online [eprints.whiterose.ac.uk]